molecular formula C18H21N7OS B5576671 2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B5576671
M. Wt: 383.5 g/mol
InChI Key: LAMHFVDPCFWZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.15282949 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

Research on similar compounds, such as the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxamide derivatives, demonstrates the importance of chemical synthesis in drug discovery. These compounds were synthesized through multi-step reactions and tested for their antimycobacterial activity, indicating a potential application of similar compounds in developing treatments for infectious diseases (Jadhav et al., 2016).

Chemical Transformations and Derivative Synthesis

Studies on thiazolecarboxylic acid derivatives highlight the significance of chemical transformations in creating new compounds with potential applications. For example, the transformation of ethyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates showcases the versatility of chemical reactions in synthesizing novel derivatives with potential biological activities (Žugelj et al., 2009).

Antimicrobial and Antituberculosis Applications

The advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug-resistant antituberculosis activity exemplifies the potential therapeutic applications of similar compounds. These compounds were synthesized and evaluated for their in vitro anti-tuberculosis activity, showing remarkable efficacy against various tuberculosis strains, indicating the potential of similar compounds in addressing antibiotic resistance (Moraski et al., 2011).

Antioxidant Activity

Research on the synthesis and antioxidant activity of 1,3,4-oxadiazole thioether derivatives containing various substituents demonstrates the potential of similar compounds in antioxidant applications. The synthesized compounds were evaluated for their antioxidant activities, with some showing remarkable efficacy, highlighting the potential of similar chemical structures in developing antioxidant agents (Song et al., 2017).

Properties

IUPAC Name

2,4-dimethyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-11-4-5-14(21-10-11)23-16-7-6-15(24-25-16)19-8-9-20-18(26)17-12(2)22-13(3)27-17/h4-7,10H,8-9H2,1-3H3,(H,19,24)(H,20,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMHFVDPCFWZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.